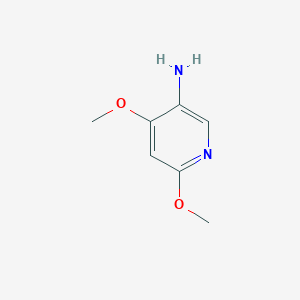

4,6-Dimethoxypyridin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethoxypyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-10-6-3-7(11-2)9-4-5(6)8/h3-4H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYPPFWXTKDBNSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696052 | |

| Record name | 4,6-Dimethoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89943-34-0 | |

| Record name | 4,6-Dimethoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the chemical properties of 4,6-Dimethoxypyridin-3-amine?

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 4,6-Dimethoxypyridin-3-amine

Abstract

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound (CAS No. 89943-34-0). As a strategically functionalized heterocyclic building block, this compound serves as a valuable intermediate in medicinal chemistry and drug discovery. Its unique electronic and structural features, characterized by electron-donating methoxy groups and a nucleophilic amino group, make it an ideal precursor for the synthesis of complex fused heterocyclic systems, most notably pyrido[2,3-d]pyrimidines. This document details its physicochemical properties, predicted spectroscopic characteristics, key chemical transformations, and its role in the development of biologically active molecules.

Introduction and Strategic Importance

This compound is a substituted aminopyridine that has garnered interest primarily as a synthetic intermediate.[1] In the landscape of drug development, pyridine scaffolds are integral to numerous FDA-approved pharmaceuticals due to their ability to engage in critical hydrogen bonding and pi-stacking interactions with biological targets. The specific substitution pattern of this compound—with an amino group at the 3-position and methoxy groups at the 4- and 6-positions—provides a unique confluence of reactivity. This arrangement is particularly conducive to cyclization and condensation reactions, making it a key synthon for constructing fused pyridine frameworks.[1] Its most significant application lies in its role as a precursor to pyrido[2,3-d]pyrimidines, a class of compounds extensively studied for their diverse biological activities, including the inhibition of various protein kinases.[1][2][3]

Physicochemical and Handling Properties

The fundamental properties of this compound are summarized below. This data is compiled from chemical supplier databases and should be confirmed by analytical testing before use.

| Property | Value | Source(s) |

| CAS Number | 89943-34-0 | [1][][5] |

| Molecular Formula | C₇H₁₀N₂O₂ | [1][][6] |

| Molecular Weight | 154.17 g/mol | [1][5][6] |

| Appearance | Brown solid | [6] |

| IUPAC Name | This compound | [] |

| SMILES | COC1=CC(=NC=C1N)OC | [] |

| InChI Key | WYPPFWXTKDBNSZ-UHFFFAOYSA-N | [][6] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [6] |

Molecular Structure and Spectroscopic Characterization

The structure of this compound is depicted below. While publicly available, experimentally derived spectra are limited, this section provides an expert prediction of its key spectroscopic features based on its structure.

Caption: Molecular Structure of this compound.

Predicted ¹H NMR Spectrum

-

Aromatic Protons: Two singlets are expected in the aromatic region (approx. δ 6.5-8.0 ppm). The proton at C5 will likely appear more upfield than the proton at C2 due to the electronic effects of the adjacent methoxy and amino groups.

-

Amine Protons (-NH₂): A broad singlet integrating to 2H is expected, likely in the δ 3.5-5.0 ppm range. Its chemical shift can be highly variable and dependent on solvent and concentration.

-

Methoxy Protons (-OCH₃): Two distinct singlets, each integrating to 3H, are expected in the δ 3.8-4.2 ppm range. The electronic environments of the C4 and C6 methoxy groups are different, leading to separate signals.

Predicted ¹³C NMR Spectrum

-

Aromatic Carbons: Five signals are expected in the aromatic region (approx. δ 90-165 ppm). The carbons bearing the methoxy groups (C4 and C6) would be the most downfield shifted. The chemical shifts of C2, C3, and C5 will be influenced by the combined electronic effects of the nitrogen heteroatom and the methoxy/amino substituents.

-

Methoxy Carbons (-OCH₃): Two signals are expected in the δ 55-60 ppm range.

Predicted IR Spectrum

-

N-H Stretching: A pair of medium-to-sharp bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

-

C-H Stretching: Bands just below 3000 cm⁻¹ for the methyl C-H bonds and just above 3000 cm⁻¹ for the aromatic C-H bonds.

-

C=C and C=N Stretching: Multiple sharp bands in the 1450-1650 cm⁻¹ region, characteristic of the pyridine ring.

-

C-O Stretching: Strong, characteristic bands for the aryl-alkyl ether linkages, typically found in the 1200-1280 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.

Reactivity and Synthetic Utility

The reactivity of this compound is dictated by the interplay of its functional groups.

Electronic Effects

The two methoxy groups at positions 4 and 6 are strong electron-donating groups, which increase the electron density of the pyridine ring. This activation makes the ring more susceptible to electrophilic attack compared to unsubstituted pyridine.[1] The primary amino group at the 3-position is a potent nucleophile and the primary site of reaction.

Key Chemical Transformations

-

Acylation: The primary amino group readily undergoes acylation with reagents like acid chlorides or anhydrides in the presence of a base (e.g., triethylamine or pyridine) to form the corresponding amides. For instance, reaction with acetyl chloride yields N-(4,6-dimethoxypyridin-3-yl)acetamide.[1]

-

Condensation Reactions: The amine can react with aldehydes and ketones, typically under acidic catalysis, to form imines (Schiff bases). This reaction is a foundational step in building more complex molecular architectures.[1]

-

Synthesis of Fused Heterocycles: The most significant application of this compound is its use as a precursor for constructing fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines.[1] The ortho-relationship of the amino group and the ring nitrogen allows for cyclocondensation reactions with various 1,3-dielectrophiles to construct the pyrimidine ring.

Caption: General workflow for synthesizing pyrido[2,3-d]pyrimidines.

Representative Synthetic Protocol

Objective: To synthesize this compound from 2,4-dimethoxypyridine.

Step 1: Nitration of 2,4-Dimethoxypyridine

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of 2,4-dimethoxypyridine (1.0 eq) in concentrated sulfuric acid to 0 °C using an ice bath.

-

Nitration: Add a solution of fuming nitric acid (1.1 eq) in concentrated sulfuric acid dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5 °C. The methoxy groups are activating and ortho-, para-directing; nitration is expected to occur at the 3- or 5-position. The 3-nitro isomer is the desired precursor.

-

Work-up: After stirring for 1-2 hours at 0 °C, carefully pour the reaction mixture onto crushed ice. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude 4,6-dimethoxy-3-nitropyridine by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group

-

Setup: Dissolve the purified 4,6-dimethoxy-3-nitropyridine (1.0 eq) in ethanol or acetic acid in a round-bottom flask.

-

Reduction: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the solution. Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Add a saturated sodium bicarbonate solution to the residue until the solution is basic (pH > 8) to precipitate the tin salts.

-

Extraction: Filter the mixture through a pad of celite and extract the filtrate multiple times with dichloromethane or ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography or recrystallization.

Applications in Medicinal Chemistry

The true value of this compound is realized in its application as a scaffold for molecules with therapeutic potential. Derivatives have been investigated for a range of biological activities.

-

Anticancer Agents: The related isomer, 2,6-dimethoxypyridin-3-amine, has been used to create sulfonamides that potently inhibit tubulin polymerization, a validated anticancer mechanism.[1] By extension, this compound serves as a valuable fragment for building novel kinase inhibitors and other oncology drug candidates targeting the pyrido[2,3-d]pyrimidine core.[3][7]

-

Antimicrobial Agents: Derivatives of this compound have also been explored for potential antimicrobial activity.[1]

-

Herbicide Synthesis: The broader class of aminopyrimidines and aminopyridines are important intermediates in the synthesis of agrochemicals, including herbicides.[8]

Conclusion

This compound is a versatile and strategically important chemical intermediate. While detailed characterization data is sparse in public literature, its chemical logic is clear. Its nucleophilic amino group, positioned ortho to a ring nitrogen and activated by two methoxy substituents, makes it an excellent precursor for building complex heterocyclic systems. Its primary utility as a building block for pyrido[2,3-d]pyrimidines positions it as a valuable tool for researchers and scientists in drug discovery and development, enabling the exploration of new chemical space for potential therapeutics.

References

-

BenchChem. This compound | 89943-34-0.

-

MySkinRecipes. This compound.

-

BOC Sciences. CAS 89943-34-0 this compound.

-

Pharmaffiliates. This compound.

-

ChemicalBook. This compound | 89943-34-0.

-

Abdel-Wahab, B. F., et al. (2012). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Organic Chemistry & Pharmaceutical Research, 8(4), 734-772.

-

El-Gazzar, A. R. B. A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(19), 13245-13264.

-

Ferchichi, M., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(23), 7228.

-

Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR L858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200888.

Sources

- 1. This compound | 89943-34-0 | Benchchem [benchchem.com]

- 2. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound | 89943-34-0 [chemicalbook.com]

- 7. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound [myskinrecipes.com]

The Unambiguous Identification of 4,6-Dimethoxypyridin-3-amine: A Technical Guide to Structure Elucidation

Introduction: The Imperative for Rigorous Structure Elucidation

In the landscape of pharmaceutical research and development, the precise structural characterization of molecular entities is not merely a procedural formality but the bedrock of scientific integrity and innovation. The molecule 4,6-dimethoxypyridin-3-amine, with its unique arrangement of electron-donating methoxy groups and a nucleophilic amine on a pyridine scaffold, serves as a valuable intermediate in the synthesis of complex heterocyclic frameworks.[1] Its utility in constructing molecules for medicinal chemistry underscores the critical need for its unambiguous identification.[1] This guide provides an in-depth, technically-focused workflow for the complete structure elucidation of this compound, blending foundational analytical principles with advanced spectroscopic strategies. Our approach is designed to be a self-validating system, ensuring that each piece of experimental evidence corroborates the others, leading to an irrefutable structural assignment.

Strategic Workflow for Structure Determination

Caption: A logical workflow for the structure elucidation of this compound.

Part 1: Foundational Spectroscopic Analysis

Mass Spectrometry (MS): Determining the Molecular Blueprint

Causality: The first step in identifying an unknown compound is to determine its molecular weight and, subsequently, its molecular formula. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose, providing a highly accurate mass measurement that allows for the calculation of the elemental composition.

Expected Results for C₇H₁₀N₂O₂: The nominal molecular weight of this compound is 154.17 g/mol .[1] An HRMS analysis (e.g., via ESI-TOF) would be expected to yield a molecular ion peak [M+H]⁺ at m/z 155.0815, corresponding to the molecular formula C₇H₁₁N₂O₂⁺.

Predicted Fragmentation Pattern: Electron impact (EI) or collision-induced dissociation (CID) mass spectrometry would reveal characteristic fragmentation patterns. Key expected fragments include:

-

Loss of a methyl radical (•CH₃) from a methoxy group, resulting in a fragment at m/z 139.

-

Loss of formaldehyde (CH₂O) from a methoxy group, leading to a fragment at m/z 124.

-

Cleavage of the C-O bond of the methoxy group, resulting in the loss of a methoxy radical (•OCH₃) to give a fragment at m/z 123.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Causality: FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by probing their vibrational frequencies.[1] This is crucial for confirming the presence of the amine and methoxy groups, as well as the aromatic pyridine ring.

Expected Vibrational Bands: The IR spectrum of this compound is predicted to show the following characteristic absorption bands:[1][2]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine |

| 3100 - 3000 | C-H Aromatic Stretch | Pyridine Ring |

| 2980 - 2850 | C-H Aliphatic Stretch | Methoxy (-OCH₃) |

| 1650 - 1580 | N-H Bending (Scissoring) | Primary Amine |

| 1600 - 1450 | C=C and C=N Ring Stretching | Pyridine Ring |

| 1300 - 1200 | C-N Aromatic Stretch | Aryl-Amine |

| 1250 - 1000 | C-O Asymmetric & Symmetric Stretch | Aryl-Ether (Methoxy) |

The presence of two distinct peaks in the N-H stretching region is a strong indicator of a primary amine (-NH₂).[2]

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Core of Structure Determination

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[1] A combination of 1D and 2D NMR experiments provides a complete picture of the proton and carbon environments and their connectivity. For all NMR experiments, adherence to IUPAC recommendations for data acquisition and reporting is paramount for ensuring data integrity and comparability.[3][4]

¹H NMR Spectroscopy: Mapping the Proton Environment

Causality: ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (spin-spin coupling). The chemical shifts are highly sensitive to the electronic effects of the substituents on the pyridine ring. The two methoxy groups and the amino group are all electron-donating, which will increase the electron density on the ring and shift the ring protons to a higher field (upfield) compared to unsubstituted pyridine.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃): [5]

-

H-2 Proton: Expected to be the most downfield of the ring protons due to its proximity to the electronegative ring nitrogen. It will appear as a singlet. Approximate chemical shift: δ 7.8 ppm .

-

H-5 Proton: This proton is ortho to the amino group and meta to a methoxy group. It will also appear as a singlet. Approximate chemical shift: δ 6.2 ppm .

-

Amine Protons (-NH₂): These protons will appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift is variable and depends on concentration and solvent. Approximate chemical shift: δ 4.0-5.0 ppm .

-

Methoxy Protons (4-OCH₃ and 6-OCH₃): These two methoxy groups are in different chemical environments and are expected to appear as two distinct singlets. Approximate chemical shift: δ 3.9 ppm and δ 3.8 ppm .

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 | ~7.8 | Singlet (s) | 1H |

| H-5 | ~6.2 | Singlet (s) | 1H |

| -NH₂ | ~4.5 (broad) | Singlet (s) | 2H |

| 4-OCH₃ / 6-OCH₃ | ~3.9 / ~3.8 | Singlet (s) | 6H (total) |

¹³C NMR and DEPT-135 Spectroscopy: Defining the Carbon Skeleton

Causality: ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, revealing the complexity of the carbon framework. The DEPT-135 experiment is used to differentiate between CH, CH₂, and CH₃ groups, which is essential for unambiguous assignment.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃): [6]

-

C-4 and C-6: These carbons are attached to the electron-donating methoxy groups and are also influenced by the ring nitrogen. They will be significantly downfield. Approximate chemical shifts: δ 160-165 ppm .

-

C-2: This carbon is adjacent to the ring nitrogen and will be deshielded. Approximate chemical shift: δ 145-150 ppm .

-

C-3: This carbon is attached to the amino group and will be shielded relative to other aromatic carbons. Approximate chemical shift: δ 120-125 ppm .

-

C-5: This carbon is ortho to the amino group and will be the most shielded of the ring carbons. Approximate chemical shift: δ 90-95 ppm .

-

Methoxy Carbons (-OCH₃): These will appear in the aliphatic region. Approximate chemical shifts: δ 50-55 ppm .

DEPT-135: This experiment would show positive signals for the CH (C-2, C-5) and CH₃ (methoxy) carbons, while quaternary carbons (C-3, C-4, C-6) would be absent.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |

| C-6 | ~163 | Absent |

| C-4 | ~161 | Absent |

| C-2 | ~148 | Positive |

| C-3 | ~122 | Absent |

| C-5 | ~93 | Positive |

| 4-OCH₃ / 6-OCH₃ | ~53 / ~54 | Positive |

Part 3: Advanced 2D NMR for Unambiguous Connectivity

Causality: While 1D NMR provides a wealth of information, complex molecules often require 2D NMR experiments to definitively establish the connectivity between atoms. These experiments are crucial for validating the assignments made from 1D spectra.

Caption: Key 2D NMR correlations for this compound.

COSY (Correlation Spectroscopy)

A COSY experiment reveals proton-proton couplings. In this molecule, since both ring protons (H-2 and H-5) are predicted to be singlets with no adjacent protons, no cross-peaks are expected between them in the COSY spectrum. This lack of correlation is itself a crucial piece of structural information, confirming their isolated nature on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond J-coupling). This is the primary method for definitively assigning the protonated carbons.

-

The proton at δ ~7.8 ppm will show a correlation to the carbon at δ ~148 ppm (assigning H-2 to C-2).

-

The proton at δ ~6.2 ppm will show a correlation to the carbon at δ ~93 ppm (assigning H-5 to C-5).

-

The methoxy protons at δ ~3.9 ppm and δ ~3.8 ppm will correlate to the carbons at δ ~53 ppm and δ ~54 ppm , respectively, assigning the specific methoxy groups.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most powerful for piecing together the final structure, as it shows correlations between protons and carbons over two to three bonds. This allows for the assignment of quaternary (non-protonated) carbons and confirms the overall connectivity.

-

Assigning C-3, C-4, and C-6:

-

The H-2 proton (δ ~7.8) should show correlations to C-4 (δ ~161) (a 3-bond correlation) and C-3 (δ ~122) (a 2-bond correlation).

-

The H-5 proton (δ ~6.2) should show correlations to C-3 (δ ~122) , C-4 (δ ~161) (both 2-bond), and C-6 (δ ~163) (a 3-bond correlation).

-

-

Confirming Methoxy Positions:

-

The protons of one methoxy group (e.g., δ ~3.9 ) will show a strong correlation to the carbon at δ ~161 , confirming its attachment to C-4 .

-

The protons of the other methoxy group (δ ~3.8 ) will show a strong correlation to the carbon at δ ~163 , confirming its attachment to C-6 .

-

-

Confirming Amine Position:

-

The amine protons (δ ~4.5) should show correlations to the adjacent carbons, C-2 (δ ~148) and C-4 (δ ~161) , and most importantly to C-3 (δ ~122) , confirming its position at C-3.

-

Part 4: Final Structural Confirmation

X-ray Crystallography: The Definitive 3D Structure

Causality: For compounds that can be grown as single crystals, X-ray crystallography provides the ultimate, unambiguous proof of structure by mapping the electron density in three-dimensional space. It provides precise bond lengths, bond angles, and information on intermolecular interactions in the solid state.

Experimental Protocols: A Commitment to Reproducibility

Adherence to standardized protocols is essential for generating high-quality, reproducible data. The following sections outline the standard operating procedures for the key analytical techniques described. These protocols are grounded in the principles of Good Laboratory Practice (GLP), which ensure the quality and integrity of non-clinical laboratory studies.

Protocol 1: NMR Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble (e.g., CDCl₃ or DMSO-d₆).

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H and 2D NMR, or 20-30 mg for a standard ¹³C NMR experiment.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, small vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small cotton plug in the pipette.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly. Clean the exterior of the tube with a tissue dampened with isopropanol before insertion into the spectrometer.

Protocol 2: FT-IR Sample Preparation (ATR Method)

-

Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty, clean crystal.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound powder directly onto the center of the ATR crystal.

-

Apply Pressure: Lower the pressure arm to ensure firm and even contact between the sample and the crystal surface.

-

Data Acquisition: Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance spectrum.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile for ESI).

-

Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

-

Method Setup: Set up the instrument method, specifying the ionization mode (e.g., positive ion ESI), mass range, and data acquisition parameters.

-

Sample Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

-

Data Analysis: Process the acquired data to determine the accurate mass of the molecular ion and compare it to the theoretical mass calculated for the proposed molecular formula (C₇H₁₀N₂O₂).

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. By following the logical workflow presented—from determining the molecular formula by mass spectrometry and identifying functional groups with FT-IR, to mapping the detailed atomic connectivity with a suite of 1D and 2D NMR experiments—an unambiguous and robust structural assignment can be achieved. Each experimental result serves as a validation point for the others, culminating in a high degree of confidence in the final structure. This rigorous, evidence-based approach is fundamental to advancing chemical synthesis and drug development, ensuring that the molecular building blocks of innovation are thoroughly and accurately understood.

References

-

Harris, R. K., Becker, E. D., de Menezes, S. M. C., Goodfellow, R., & Granger, P. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818. [Link]

-

Harris, R. K., Becker, E. D., de Menezes, S. M. C., Granger, P., Hoffman, R. E., & Zilm, K. W. (2008). Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008). Pure and Applied Chemistry, 80(1), 59-84. [Link]

-

Juen, M. A., Wunderlich, C. H., Nußbaumer, F., Tollinger, M., Kontaxis, G., Konrat, R., Hansen, D. F., & Kreutz, C. (n.d.). Supporting Information for Dispersion NMR Spectroscopy. ScienceOpen. Retrieved January 3, 2026, from [Link]

-

Fujita, M., et al. (2007). Supporting Information. Wiley-VCH. Retrieved January 3, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

LibreTexts. (n.d.). IR: amines. Chemistry LibreTexts. Retrieved January 3, 2026, from [Link]

Sources

- 1. This compound | 89943-34-0 | Benchchem [benchchem.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. scienceopen.com [scienceopen.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. This compound(89943-34-0) 1H NMR [m.chemicalbook.com]

- 6. This compound(89943-34-0) 13C NMR [m.chemicalbook.com]

Synthesis of 4,6-Dimethoxypyridin-3-amine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 4,6-dimethoxypyridin-3-amine, a valuable substituted pyridine derivative for research and development in the pharmaceutical and agrochemical sectors. The synthesis is presented as a three-step process commencing with the commercially available precursor, 2,6-dichloropyridine. Each step, including nitration, nucleophilic aromatic substitution, and nitro group reduction, is detailed with established protocols, mechanistic insights, and expert commentary on experimental choices. This document is intended for researchers, chemists, and professionals in drug development seeking a practical and scientifically grounded approach to the synthesis of this key intermediate.

Introduction: The Significance of Substituted Aminopyridines

Substituted pyridines, and in particular aminopyridines, represent a critical class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their prevalence in medicinal chemistry and agrochemical research stems from their ability to act as versatile pharmacophores and their capacity for diverse functionalization. This compound, with its specific substitution pattern, offers a unique combination of electronic and steric properties, making it an attractive building block for the exploration of novel chemical entities. This guide delineates a robust and reproducible synthetic route to this target molecule.

Overall Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a three-step sequence starting from 2,6-dichloropyridine. The overarching strategy involves:

-

Electrophilic Nitration: Introduction of a nitro group at the 3-position of the pyridine ring.

-

Nucleophilic Aromatic Substitution (SNAr): Displacement of the chloro substituents with methoxy groups.

-

Chemoselective Reduction: Conversion of the nitro group to the corresponding primary amine.

Caption: Overall synthetic workflow for this compound.

Step-by-Step Synthesis Protocols and Mechanistic Discussion

Step 1: Synthesis of 2,6-Dichloro-3-nitropyridine

The initial step involves the electrophilic nitration of 2,6-dichloropyridine. The presence of two electron-withdrawing chlorine atoms deactivates the pyridine ring towards electrophilic attack. Therefore, forcing conditions, typically employing a mixture of concentrated nitric acid and sulfuric acid (or oleum), are required to introduce the nitro group at the 3-position.

Reaction Scheme:

Experimental Protocol:

A detailed protocol for the nitration of 2,6-dichloropyridine is as follows[1][2]:

-

To a flask equipped with a stirrer and cooled in an ice bath, cautiously add concentrated sulfuric acid.

-

Slowly add 2,6-dichloropyridine to the sulfuric acid while maintaining the temperature below 25°C[3].

-

In a separate vessel, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the solution of 2,6-dichloropyridine, ensuring the reaction temperature does not exceed 50°C[3].

-

After the addition is complete, heat the reaction mixture to 100-120°C and maintain for several hours[1][3].

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

The precipitated solid is collected by filtration, washed with cold water until neutral, and dried to yield 2,6-dichloro-3-nitropyridine[1][3].

| Reagent/Parameter | Quantity/Value | Rationale |

| 2,6-Dichloropyridine | 1.0 eq | Starting material |

| Conc. H₂SO₄ | Solvent & Catalyst | Protonates nitric acid to form the nitronium ion (NO₂⁺) |

| Conc. HNO₃ | 1.5 - 2.0 eq | Nitrating agent |

| Temperature | 100-120°C | Overcomes the deactivation of the ring by the chloro groups |

| Reaction Time | 5-10 hours | Ensures complete conversion |

Mechanistic Insight:

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). Despite the deactivating effect of the chlorine atoms, the nitronium ion attacks the electron-rich pyridine ring, primarily at the 3-position, which is the least deactivated position.

Step 2: Synthesis of 4,6-Dimethoxy-3-nitropyridine

This step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group at the 3-position activates the chlorine atoms at the 2- and 6-positions towards nucleophilic attack. Sodium methoxide is used as the nucleophile to displace both chlorine atoms.

Reaction Scheme:

Experimental Protocol:

-

Dissolve 2,6-dichloro-3-nitropyridine in anhydrous methanol.

-

Add a solution of sodium methoxide in methanol to the reaction mixture. An excess of sodium methoxide is typically used to ensure complete substitution.

-

Heat the reaction mixture to reflux and maintain for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

-

Remove the methanol under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

| Reagent/Parameter | Quantity/Value | Rationale |

| 2,6-Dichloro-3-nitropyridine | 1.0 eq | Substrate |

| Sodium Methoxide (NaOCH₃) | > 2.0 eq | Nucleophile |

| Methanol (CH₃OH) | Solvent | |

| Temperature | Reflux | Provides energy to overcome the activation barrier of the SNAr reaction |

| Reaction Time | 2-6 hours | Ensures completion of the double substitution |

Mechanistic Insight:

The SNAr reaction proceeds through a two-step addition-elimination mechanism. The methoxide ion (CH₃O⁻) attacks the carbon atom bearing a chlorine atom, forming a negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance delocalization onto the electron-withdrawing nitro group. The subsequent departure of the chloride ion restores the aromaticity of the pyridine ring, yielding the substituted product. This process occurs sequentially at both the 2- and 6-positions.

Caption: Generalized mechanism for the nucleophilic aromatic substitution (SNAr) step.

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group to a primary amine. This transformation can be achieved using various reducing agents. Catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with iron powder in a slightly acidic medium are common and effective methods that are compatible with the methoxy groups.

Reaction Scheme:

Experimental Protocol (Catalytic Hydrogenation):

-

Dissolve 4,6-dimethoxy-3-nitropyridine in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Place the reaction mixture in a hydrogenation apparatus.

-

Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm).

-

Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases.

-

Monitor the reaction by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Alternative Protocol (Iron Reduction):

-

Suspend 4,6-dimethoxy-3-nitropyridine and iron powder in a mixture of ethanol and water[4].

-

Add a small amount of an acid, such as acetic acid or ammonium chloride, to activate the iron.

-

Heat the mixture to reflux and stir vigorously for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter through Celite to remove the iron salts.

-

Concentrate the filtrate to remove the ethanol.

-

Make the aqueous residue basic with an appropriate base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to yield the final product.

| Reagent/Parameter | Quantity/Value | Rationale |

| Catalytic Hydrogenation | ||

| 4,6-Dimethoxy-3-nitropyridine | 1.0 eq | Substrate |

| 10% Pd/C | 5-10 mol% | Catalyst |

| Hydrogen (H₂) | 1-3 atm | Reducing agent |

| Solvent | Methanol/Ethanol | |

| Iron Reduction | ||

| 4,6-Dimethoxy-3-nitropyridine | 1.0 eq | Substrate |

| Iron Powder | 3-5 eq | Reducing agent |

| Solvent | Ethanol/Water | |

| Acid (e.g., NH₄Cl) | Catalytic | Activates the iron surface |

Mechanistic Insight:

Catalytic hydrogenation involves the transfer of hydrogen atoms from the catalyst surface to the nitro group, leading to its reduction to an amine through nitroso and hydroxylamine intermediates. The iron-mediated reduction in an acidic medium involves single electron transfers from the iron metal to the nitro group, which is sequentially protonated and reduced to the amine.

Conclusion

The synthesis of this compound presented in this guide is a logical and experimentally validated approach. By leveraging a sequence of nitration, nucleophilic aromatic substitution, and nitro group reduction, this valuable building block can be accessed from readily available starting materials. The provided protocols and mechanistic discussions offer a solid foundation for researchers to successfully synthesize this compound and explore its potential in various applications. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

- Google Patents. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.

- Google Patents. US4310671A - Process for producing 2,6-dichloro-3-nitropyridine.

- Google Patents. CN110218177B - Preparation method of 2, 6-dichloro-3-nitropyridine.

-

PrepChem.com. Synthesis of 2-amino-3-nitro-6-chloro-pyridine. [Link]

- Google Patents. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

-

Pearson+. We have considered nucleophilic aromatic substitution of pyridine.... [Link]

-

National Institutes of Health. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. [Link]

-

Longdom Publishing. Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Con. [Link]

-

ResearchGate. (PDF) Iron Catalyzed Reduction of Nitro Compounds. [Link]

Sources

- 1. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 2. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

- 3. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

The Fulcrum of Reactivity: An In-depth Technical Guide to 3-Aminopyridine Derivatives

Abstract

Derivatives of 3-aminopyridine represent a cornerstone in modern medicinal chemistry and materials science, serving as versatile scaffolds for a multitude of applications.[1][2] Their unique electronic architecture, arising from the interplay between the π-deficient pyridine ring and the electron-donating amino group, imparts a nuanced and often counterintuitive reactivity profile. This guide provides a comprehensive exploration of the fundamental reactivity of 3-aminopyridine derivatives, offering field-proven insights into their behavior in key synthetic transformations. We will dissect the principles of electrophilic and nucleophilic substitution, delve into the intricacies of metal-catalyzed cross-coupling reactions, and provide validated experimental protocols for researchers, scientists, and drug development professionals.

The Electronic Landscape of 3-Aminopyridine: A Duality of Influence

The reactivity of 3-aminopyridine is fundamentally governed by the electronic push-and-pull between the ring nitrogen and the exocyclic amino group. The pyridine nitrogen is inherently electron-withdrawing, creating a region of π-deficiency across the aromatic system. This deactivation makes the pyridine ring less susceptible to classical electrophilic aromatic substitution compared to benzene.[3]

Conversely, the amino group at the 3-position acts as an activating group, donating electron density into the ring through resonance. This donation partially mitigates the electron-withdrawing effect of the ring nitrogen and significantly influences the regioselectivity of various reactions. The lone pair of electrons on the amino nitrogen is not directly involved in the aromaticity of the ring system.[4]

The basicity of the two nitrogen atoms is also a critical consideration. The pyridine ring nitrogen is more basic (pKa of the conjugate acid is approximately 5.7) than the exocyclic amino group.[4] Consequently, under neutral or acidic conditions, the ring nitrogen is preferentially protonated, which further deactivates the ring towards electrophilic attack. This duality—an electron-deficient ring system bearing a potent electron-donating group—is the key to understanding the reactivity of 3-aminopyridine derivatives.

Electrophilic Aromatic Substitution: A Tale of Directing Groups and Strategic Activation

Direct electrophilic substitution on the 3-aminopyridine ring is challenging due to the deactivating nature of the pyridine nitrogen.[3] When forced under harsh conditions, substitution typically occurs at the positions ortho and para to the activating amino group. However, a more controlled and synthetically useful approach involves directed ortho-metalation.

Directed ortho-Metalation of N-Pivaloyl-3-aminopyridine

To achieve regioselective functionalization, the amino group can be protected, for instance, as a pivaloyl amide. This bulky protecting group serves a dual purpose: it modulates the directing effect of the amino group and facilitates a highly regioselective lithiation at the C4 position.[5][6]

The pivaloyl group directs the organolithium base to the C4 position through a combination of steric and electronic effects. The subsequent reaction with an electrophile introduces a substituent specifically at this position. Deprotection of the pivaloyl group then yields the 4-substituted 3-aminopyridine derivative.

Logical Workflow for Directed ortho-Metalation

Caption: Workflow for regioselective C4 substitution via directed ortho-metalation.

Nucleophilic Aromatic Substitution: Exploiting the π-Deficient Nature

The electron-deficient pyridine ring is inherently activated towards nucleophilic aromatic substitution (SNA_r_), particularly when a good leaving group is present at the 2-, 4-, or 6-positions.[7] While 3-aminopyridine itself does not have a leaving group, its derivatives, such as halo-3-aminopyridines, are excellent substrates for SNA_r_ reactions.

A notable example is the vicarious nucleophilic substitution (VNS) of 3-nitropyridines, where amination can be achieved at the 6-position.[8] This highlights the powerful activating effect of the nitro group in concert with the inherent π-deficiency of the pyridine ring.

Interestingly, a novel amination of 2- and 4-cyanopyridines via nucleophilic aromatic substitution has been reported, although 3-cyanopyridine was found to be unreactive under the same conditions. This underscores the positional dependence of reactivity in the pyridine nucleus.

Metal-Catalyzed Cross-Coupling: The Modern Workhorse of C-C and C-N Bond Formation

Metal-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of 3-aminopyridine derivatives.[9] These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. For derivatives like 3-halo-2-aminopyridines, palladium catalysts in combination with specific phosphine ligands can effectively couple primary and secondary amines at the 3-position.[10][11] The choice of ligand is critical for achieving high yields, with RuPhos and BrettPhos being particularly effective for secondary and primary amines, respectively.[10][11]

Potential Challenges in Cross-Coupling of 3-Halo-2-aminopyridines:

-

Chelation: The proximal amino and pyridine nitrogen atoms can chelate to the palladium center, potentially retarding the oxidative addition step.[10][11]

-

Transmetalation Hindrance: Coordination of the amino group to the Pd(II) center after oxidative addition can hinder transmetalation.[10][11]

-

Homocoupling: The aminopyridine can act as a nucleophile itself, leading to homocoupling byproducts.[10][11]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 3-Bromo-2-aminopyridine

-

Inert Atmosphere: In a glovebox, charge a dry Schlenk flask with a palladium precatalyst (e.g., RuPhos-Pd-G3, 0.02 mmol), a phosphine ligand (e.g., RuPhos, 0.04 mmol), and a base (e.g., LiHMDS, 1.4 mmol).

-

Reagent Addition: Add the 3-bromo-2-aminopyridine (1.0 mmol) and the desired amine (1.2 mmol) to the flask.

-

Solvent and Reaction: Remove the flask from the glovebox and add an anhydrous solvent (e.g., toluene, 5 mL) under a positive pressure of argon or nitrogen. Seal the flask and heat the reaction mixture to 100-110 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Synthesis of 3-Aminopyridine: Foundational Methodologies

A reliable supply of the 3-aminopyridine scaffold is crucial for its application in research and development. Several synthetic routes are well-established in the literature.

| Synthesis Method | Starting Material | Key Reagents | Typical Yield | Reference(s) |

| Hofmann Rearrangement | Nicotinamide | Bromine, Sodium Hydroxide | 61-65% | [12][13] |

| Reduction of 3-Nitropyridine | 3-Nitropyridine | Zinc, Hydrochloric Acid | - | [12][13] |

| From 3-Bromopyridine | 3-Bromopyridine | Ammonia, Copper Sulfate | - | [12][13] |

Experimental Protocol: Synthesis of 3-Aminopyridine via Hofmann Rearrangement

This protocol is adapted from Organic Syntheses.[13]

-

Hypobromite Solution Preparation: In a 2-L beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, dissolve sodium hydroxide (75 g, 1.87 moles) in 800 mL of water. With stirring, add bromine (95.8 g, 0.6 mole).

-

Amide Addition: Once the temperature of the solution reaches 0 °C, add nicotinamide (60 g, 0.49 mole) all at once with vigorous stirring.

-

Reaction: Remove the ice bath and allow the mixture to warm. The reaction will become exothermic. Maintain the temperature at 70-75 °C by intermittent cooling with an ice bath for about 20 minutes.

-

Extraction: After cooling to room temperature, extract the mixture with ether continuously for 15-20 hours.

-

Isolation and Purification: Dry the ether extract over sodium hydroxide pellets, filter, and remove the ether by distillation. The crude product will crystallize upon cooling. Recrystallize from a mixture of benzene and ligroin with activated charcoal and sodium hydrosulfite to obtain pure 3-aminopyridine.

Reaction Scheme: Hofmann Rearrangement of Nicotinamide

Caption: Synthesis of 3-aminopyridine via the Hofmann rearrangement.

Applications in Drug Development and Beyond

The versatile reactivity of 3-aminopyridine derivatives makes them invaluable building blocks in the synthesis of a wide range of bioactive molecules.[1][14] They are key components in drugs targeting neurological disorders, such as multiple sclerosis, and have shown promise in anticancer and antimicrobial research.[12][15] The ability to form complexes with transition metals also contributes to their potential as antitumor therapies.[12][16]

Conclusion

The fundamental reactivity of 3-aminopyridine derivatives is a fascinating interplay of electronic effects. While the pyridine ring is inherently electron-deficient, the 3-amino group provides a powerful activating and directing influence. A thorough understanding of this dynamic is essential for harnessing the synthetic potential of this important class of compounds. By employing strategic approaches such as directed ortho-metalation and modern metal-catalyzed cross-coupling reactions, researchers can unlock a vast chemical space for the development of novel pharmaceuticals and functional materials.

References

- The Chemistry of Pyridines: Focusing on 3-Aminopyridine Synthesis and Applic

- 3-Aminopyridine: A Comprehensive Overview - NINGBO INNO PHARMCHEM CO.,LTD. (URL: )

-

Synthesis of 3-Aminopyridine. | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

3-Aminopyridine - Organic Syntheses Procedure. (URL: [Link])

-

Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines - OUCI. (URL: [Link])

-

Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines - American Chemical Society. (URL: [Link])

-

3-Aminopyridine: A Versatile Organic Intermediate for Synthesis and Pharmaceutical Applications - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC - PubMed Central. (URL: [Link])

-

Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive? : r/chemistry - Reddit. (URL: [Link])

-

Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - Beilstein Journals. (URL: [Link])

-

Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - NIH. (URL: [Link])

-

HPLC Methods for analysis of 3-Aminopyridine - HELIX Chromatography. (URL: [Link])

- CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google P

-

Syntheis of 3-Aminopyridine. | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Publishing. (URL: [Link])

-

3-Aminopyridine - Wikipedia. (URL: [Link])

-

11.7: Heterocyclic Amines - Chemistry LibreTexts. (URL: [Link])

-

3-AMINOPYRIDINE | Occupational Safety and Health Administration - OSHA. (URL: [Link])

-

Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines | Organic Letters - ACS Publications. (URL: [Link])

-

Selective vicarious nucleophilic amination of 3-nitropyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])

-

Why does an electrophilic substitution reaction take place in the 3rd position of pyridine? - Quora. (URL: [Link])

-

Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (URL: [Link])

-

Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration | Request PDF - ResearchGate. (URL: [Link])

-

Nucleophilic substitution reactions in pyridine - Química Organica.org. (URL: [Link])

-

Synthesis of aminopyridines via an unprecedented nucleophilic aromatic substitution of cyanopyridines - ElectronicsAndBooks. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. reddit.com [reddit.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 8. Selective vicarious nucleophilic amination of 3-nitropyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines [ouci.dntb.gov.ua]

- 10. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. nbinno.com [nbinno.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Buy 3-Aminopyridine | 462-08-08 [smolecule.com]

- 16. researchgate.net [researchgate.net]

Discovery and history of dimethoxypyridine compounds

An In-Depth Technical Guide to the Discovery and History of Dimethoxypyridine Compounds

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of dimethoxypyridine compounds, a class of heterocyclic intermediates crucial to modern chemical synthesis. We will navigate the historical context of their discovery, chart the evolution of their synthetic methodologies, and examine the unique chemical properties that render them indispensable in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these versatile chemical building blocks.

Foundational Discoveries in Pyridine Chemistry

The story of dimethoxypyridines is intrinsically linked to the broader history of their parent heterocycle, pyridine. Pyridine (C₅H₅N) was first isolated in 1846 by the Scottish chemist Thomas Anderson from bone oil.[1][2] However, its structure, an aromatic ring analogous to benzene with one CH group replaced by a nitrogen atom, was only confirmed later by Wilhelm Körner (1869) and James Dewar (1871).[2]

The ability to synthesize pyridine derivatives, rather than relying on isolation from coal tar, was a monumental leap for organic chemistry. The first major breakthrough came in 1881 with Arthur Hantzsch's development of the Hantzsch pyridine synthesis.[2][3] This method, a three-component cyclocondensation reaction, provided a versatile route to substituted dihydropyridines, which could then be oxidized to the corresponding pyridine derivatives.[2][3][4] While not directly yielding dimethoxypyridines in its original form, the Hantzsch synthesis established the fundamental principle of constructing the pyridine ring, paving the way for the creation of a vast library of functionalized pyridines.

The development of dimethoxypyridine synthesis was driven by the need to precisely control the electronic properties and substitution patterns of the pyridine ring. The introduction of electron-donating methoxy groups significantly alters the ring's reactivity, making it a valuable tool for synthetic chemists.

The Evolution of Synthetic Methodologies

The synthesis of dimethoxypyridines has evolved from classical substitution reactions to highly regioselective modern techniques. The choice of strategy is often dictated by the desired isomer and the availability of starting materials.

Nucleophilic Aromatic Substitution (SNAr)

Historically, one of the most robust and widely used methods for preparing dimethoxypyridines is the nucleophilic aromatic substitution (SNAr) on a dihalo- or polyhalopyridine precursor. The inherent electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, facilitates attack by nucleophiles, particularly at the positions ortho and para to the nitrogen (C2, C4, C6).

The mechanism involves the attack of a methoxide source, typically sodium methoxide (NaOMe), on the dihalopyridine. The two electron-donating methoxy groups increase the electron density of the pyridine ring, influencing its behavior in subsequent reactions.[5] This approach is particularly effective for synthesizing symmetrical isomers like 2,6- and 3,5-dimethoxypyridine.

-

Synthesis of 2,6-Dimethoxypyridine: This isomer is commonly prepared by treating 2,6-dichloropyridine with sodium methoxide in methanol at elevated temperatures.[5][6]

-

Synthesis of 3,5-Dimethoxypyridine: Similarly, 3,5-dichloropyridine or 3,5-difluoropyridine can be reacted with sodium methoxide in a solvent like dimethyl sulfoxide (DMSO) to yield 3,5-dimethoxypyridine.[7][8]

Caption: Generalized SNAr pathway for dimethoxypyridine synthesis.

Directed ortho-Metalation (DoM)

For more complex or unsymmetrical substitution patterns, directed ortho-metalation (DoM) offers superior regiochemical control. This strategy utilizes a directing group on the pyridine ring to guide a strong base (typically an organolithium reagent) to deprotonate a specific adjacent position. The resulting lithiated intermediate can then be quenched with an electrophile.

In the context of dimethoxypyridines, a pre-existing methoxy group can serve as the directing group. For instance, 4-methoxypyridine can be lithiated at the C3 position using bases like mesityllithium (MesLi) or phenyllithium (PhLi), allowing for the introduction of a second substituent.[9] This method is invaluable for building highly functionalized pyridine cores.

Caption: Workflow for Directed ortho-Metalation (DoM).

Synthesis from Non-Pyridine Precursors

While functionalizing an existing pyridine ring is common, building the ring from acyclic precursors remains a powerful strategy. This approach is exemplified by the synthesis of key pharmaceutical intermediates.

For example, the production of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, a crucial intermediate for the proton-pump inhibitor pantoprazole, often begins with maltol (3-hydroxy-2-methyl-4-pyranone).[10][11] The synthesis involves a sequence of reactions including methylation, ammonification (to form the pyridine ring), chlorination, oxidation, and methoxy substitution to construct the desired 3,4-dimethoxypyridine core.[10][11]

Caption: Multi-step synthesis of a key pantoprazole intermediate.

Profile of Key Dimethoxypyridine Isomers

The position of the two methoxy groups on the pyridine ring dictates the molecule's steric and electronic properties, leading to distinct applications for each isomer.

| Isomer | Key Features & Applications | Common Precursor(s) | Synthesis Type |

| 2,6-Dimethoxypyridine | Versatile building block for pharmaceuticals (e.g., enzyme inhibitors, anti-HIV drugs) and agrochemicals.[5][6][12] Used in ligand design.[5] | 2,6-Dichloropyridine | SNAr[5][6] |

| 3,4-Dimethoxypyridine | Core structure for key intermediates, notably 2-chloromethyl-3,4-dimethoxypyridine HCl used in pantoprazole synthesis.[10][13][14] | Maltol, 3-Hydroxy-2-methyl-4-pyrone | Ring Construction[10][11] |

| 2,4-Dimethoxypyridine | Intermediate for anti-inflammatory and analgesic drugs.[15] Used in formulating herbicides and fungicides.[15] | 6-amino-2,4-dimethoxypyrimidine (for derivatives)[16] | Multicomponent Reaction[16] |

| 3,5-Dimethoxypyridine | Synthetic intermediate. | 3,5-Dichloropyridine, 3,5-Difluoropyridine | SNAr[7][8] |

| 2,3-Dimethoxypyridine | Building block for pharmaceuticals and agrochemicals, valued for unique reactivity from adjacent methoxy groups.[17][18] | Not specified in results | N/A |

| 2,5-Dimethoxypyridine | Drug intermediate for various active compounds.[19][20] | 2-amino-5-bromopyridine (for derivatives)[21] | Functional Group Interconversion[21] |

Detailed Experimental Protocols

To provide practical, field-proven insights, the following section details representative, step-by-step methodologies for the synthesis of key dimethoxypyridine isomers.

Protocol 1: Synthesis of 2,6-Dimethoxypyridine via SNAr

This protocol is adapted from a method describing the reaction of 2,6-dichloropyridine with sodium hydroxide in methanol, which generates sodium methoxide in situ.

-

Materials: 2,6-dichloropyridine (0.2 mol, 29.6 g), Sodium hydroxide (0.4 mol, 16 g), Methanol (200 mL), Dichloromethane, Water, Anhydrous sodium sulfate.

-

Procedure:

-

To a 500 mL three-necked flask equipped with a magnetic stirrer and reflux condenser, add 2,6-dichloropyridine (29.6 g), sodium hydroxide (16 g), and methanol (200 mL).[6]

-

Turn on magnetic stirring and heat the mixture to reflux.

-

Maintain the reflux for 8 hours, monitoring the reaction progress by TLC.[6]

-

After the reaction is complete, stop heating and allow the solution to cool to room temperature.

-

Evaporate most of the methanol using a rotary evaporator under reduced pressure.[6]

-

Dilute the remaining residue with 100 mL of water and extract with dichloromethane (1 x 100 mL).[6]

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the dichloromethane by rotary evaporation to yield the crude product.[6]

-

Purify the crude liquid by vacuum distillation to obtain colorless, transparent 2,6-dimethoxypyridine. (Reported Yield: 94%).[6]

-

Protocol 2: Synthesis of 3,5-Dimethoxypyridine via SNAr

This protocol describes the synthesis from 3,5-dichloropyridine using sodium methoxide in DMSO.

-

Materials: 3,5-dichloropyridine (50 g), Sodium methoxide (45 g total), Dimethyl sulfoxide (DMSO, 250 mL), Diethyl ether, Water.

-

Procedure:

-

Dissolve 50 g of 3,5-dichloropyridine in 250 mL of dimethylsulfoxide in a reaction vessel equipped with a stirrer.[7]

-

Add 15 g of sodium methoxide to the solution while stirring.[7]

-

Heat the mixture to 60-80°C and stir under exclusion of moisture.

-

Add an additional 15 g of sodium methoxide after 8 hours and another 15 g after 16 hours.[7]

-

Continue stirring for a total of 72 hours.[7]

-

After the reaction period, add a small amount of water to the reaction mixture.

-

Extract the product with diethyl ether.

-

Dry the combined ether phases and distill under vacuum to isolate the product. (Reported Yield: 51%).[7]

-

Note: The product may be contaminated with a small amount of 3-chloro-5-methoxypyridine.[7]

-

Conclusion and Future Outlook

From the early foundational work on pyridine chemistry to the development of sophisticated, regioselective synthetic routes, the history of dimethoxypyridine compounds showcases a remarkable progression in organic synthesis. These compounds have transitioned from laboratory curiosities to indispensable building blocks in the creation of life-saving drugs and advanced materials. Their unique electronic properties, conferred by the methoxy substituents, provide chemists with a powerful tool for molecular design.

Future research will likely focus on developing even more efficient, atom-economical, and environmentally benign synthetic methods. The exploration of novel catalytic systems and the functionalization of C-H bonds represent exciting frontiers that could further streamline the synthesis of complex dimethoxypyridine derivatives, continuing to fuel innovation across the chemical sciences.[22][23]

References

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2,6-Dimethoxypyridine | 6231-18-1 | Benchchem [benchchem.com]

- 6. 2,6-Dimethoxypyridine | 6231-18-1 [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. 3,5-Dimethoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 11. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]

- 12. Page loading... [wap.guidechem.com]

- 13. prepchem.com [prepchem.com]

- 14. CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride - Google Patents [patents.google.com]

- 15. chemimpex.com [chemimpex.com]

- 16. Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

- 18. nbinno.com [nbinno.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. 2,5-Dimethoxypyridine | 867267-24-1 | SJB26724 | Biosynth [biosynth.com]

- 21. asianpubs.org [asianpubs.org]

- 22. miragenews.com [miragenews.com]

- 23. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 4,6-Dimethoxypyridin-3-amine (CAS No. 89943-34-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,6-Dimethoxypyridin-3-amine (CAS No. 89943-34-0), a key heterocyclic building block in medicinal chemistry. The document delves into its chemical properties, synthesis, reactivity, and, most notably, its strategic application in the synthesis of complex pharmacologically active molecules, particularly fused heterocyclic systems such as pyrido[2,3-d]pyrimidines. This guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and development, offering insights into the practical application and scientific significance of this versatile compound.

Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone in the architecture of a vast array of pharmaceuticals and biologically active compounds.[1] Its presence in numerous FDA-approved drugs underscores its importance in medicinal chemistry. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, target-binding affinity, and pharmacokinetic profile. This compound, with its unique arrangement of electron-donating methoxy groups and a nucleophilic amino group, represents a highly valuable and versatile synthon for the construction of complex molecular frameworks.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis. The key properties are summarized in the table below.

| Property | Value |

| CAS Number | 89943-34-0[1] |

| Molecular Formula | C₇H₁₀N₂O₂[1] |

| Molecular Weight | 154.17 g/mol [1] |

| Appearance | Solid[1] |

| Storage | 2-8°C, Refrigerator |

Spectroscopic Characterization

While a comprehensive, publicly available dataset of the full spectroscopic characterization of this compound is not readily found in the literature, the expected spectral features can be inferred from its structure and data from closely related compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the amine protons, and the protons of the two methoxy groups. The chemical shifts will be influenced by the electron-donating effects of the methoxy and amino groups.

-

¹³C NMR: The carbon NMR spectrum will display signals for the seven unique carbon atoms in the molecule. The carbons attached to the oxygen and nitrogen atoms will be deshielded and appear at a lower field.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic ring and methoxy groups (around 2850-3100 cm⁻¹), and C-O stretching of the methoxy groups.[1]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Electron Ionization (EI) mass spectrometry would likely show a molecular ion peak and characteristic fragmentation patterns, including the loss of a methyl group from a methoxy substituent.[1]

Synthesis of this compound

The synthesis of this compound typically involves a multi-step sequence starting from a readily available pyridine precursor. A common and effective strategy is the functionalization of a halogenated and nitrated pyridine derivative.

Start [label="4,6-Dichloro-3-nitropyridine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="Methoxylation", shape=box]; Intermediate [label="4,6-Dimethoxy-3-nitropyridine", shape=box, fillcolor="#FBBC05"]; Step2 [label="Reduction", shape=box]; Product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Step1 [label="NaOMe, MeOH"]; Step1 -> Intermediate; Intermediate -> Step2 [label="e.g., H₂, Pd/C or SnCl₂"]; Step2 -> Product; }

Synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

The following is a representative, field-proven protocol for the synthesis of this compound, adapted from established methodologies for the synthesis of substituted aminopyridines.

Step 1: Synthesis of 4,6-Dimethoxy-3-nitropyridine

-

To a solution of sodium methoxide (2.2 equivalents) in anhydrous methanol, add 4,6-dichloro-3-nitropyridine (1.0 equivalent) portion-wise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4,6-dimethoxy-3-nitropyridine, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Synthesis of this compound

-

Dissolve 4,6-dimethoxy-3-nitropyridine (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% w/w).

-

Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a suitable pressure until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to afford this compound. The product can be purified by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

-

The use of sodium methoxide in methanol is a standard and efficient method for the nucleophilic aromatic substitution of chloro groups on an electron-deficient pyridine ring. The nitro group at the 3-position further activates the 4- and 6-positions towards nucleophilic attack.

-

Catalytic hydrogenation is a clean and efficient method for the reduction of an aromatic nitro group to an amine. Alternative reducing agents such as tin(II) chloride in hydrochloric acid can also be employed.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the reactivity of its amino group and the electronic nature of the substituted pyridine ring. The primary amine is a versatile handle for a variety of chemical transformations, including acylation, alkylation, and condensation reactions.[1]

A significant application of this compound is in the construction of fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines.[1] This scaffold is a key structural motif in a number of kinase inhibitors and other biologically active molecules.

Start [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Step1 [label="Condensation", shape=box]; Intermediate [label="Enamine Intermediate", shape=box, fillcolor="#FBBC05"]; Step2 [label="Cyclization", shape=box]; Product [label="Pyrido[2,3-d]pyrimidine", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Step1 [label="e.g., Diethyl ethoxymethylenemalonate"]; Step1 -> Intermediate; Intermediate -> Step2 [label="Thermal or Acid-catalyzed"]; Step2 -> Product; }

Application in Pyrido[2,3-d]pyrimidine Synthesis.

Role in Kinase Inhibitor Synthesis

The pyrido[2,3-d]pyrimidine core is a well-established "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms in the pyrimidine ring can form key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The 4,6-dimethoxy-3-aminopyridine precursor allows for the strategic introduction of substituents that can occupy other pockets of the ATP-binding site, thereby modulating the potency and selectivity of the inhibitor.

While specific, publicly disclosed examples of drug candidates that directly utilize this compound are not abundant, its utility can be inferred from the synthesis of numerous pyrido[2,3-d]pyrimidine-based kinase inhibitors where analogous aminopyridines are employed. The methoxy groups at the 4- and 6-positions can influence the solubility and metabolic stability of the final compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion